molecular formula C21H23FN4 B5452674 1-(3-fluorobenzyl)-4-[(1-phenyl-1H-pyrazol-5-yl)methyl]piperazine

1-(3-fluorobenzyl)-4-[(1-phenyl-1H-pyrazol-5-yl)methyl]piperazine

Cat. No.: B5452674
M. Wt: 350.4 g/mol
InChI Key: DHDZVLKUZIXDLR-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .


Molecular Structure Analysis

The compound has a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. It also has a phenyl group and a pyrazole group attached to the piperazine ring .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms, which can act as bases and nucleophiles . The specific reactions this compound might undergo would depend on the reaction conditions and the other reactants present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperazine derivatives generally have high nitrogen content and can form hydrogen bonds, which can affect their physical properties .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many piperazine derivatives have biological activity and are used as pharmaceuticals .

Safety and Hazards

Like all chemical compounds, handling this compound would require appropriate safety precautions. Piperazine derivatives can be harmful if swallowed or if they come into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it has promising activity against a particular disease target, it could be further optimized and studied as a potential pharmaceutical .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[(2-phenylpyrazol-3-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4/c22-19-6-4-5-18(15-19)16-24-11-13-25(14-12-24)17-21-9-10-23-26(21)20-7-2-1-3-8-20/h1-10,15H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDZVLKUZIXDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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